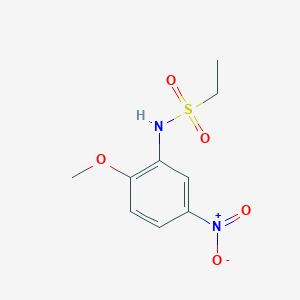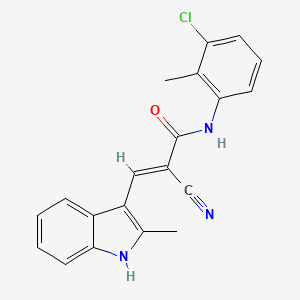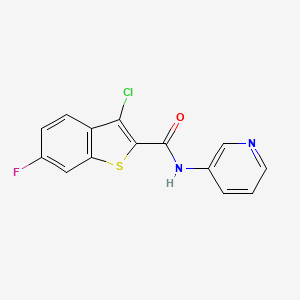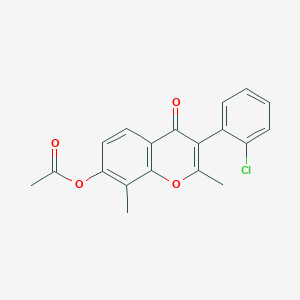
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde (2-methylphenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde (2-methylphenyl)hydrazone, also known as MNBAH, is a chemical compound that has been extensively studied in scientific research. MNBAH is a hydrazone derivative that has been synthesized through a variety of methods, and has been shown to have potential applications in a variety of fields. In
Mechanism of Action
The mechanism of action of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde (2-methylphenyl)hydrazone is not fully understood. However, studies have shown that this compound may inhibit the activity of enzymes involved in cell growth and division. This compound may also inhibit the activity of proteins involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of a variety of microorganisms, including bacteria and fungi. This compound has also been shown to inhibit the replication of viruses. In addition, this compound has been shown to inhibit the growth of cancer cells. This compound has also been shown to have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde (2-methylphenyl)hydrazone has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. However, this compound also has some limitations. This compound is relatively unstable and may degrade over time. In addition, this compound may have limited solubility in certain solvents.
Future Directions
There are several future directions for the study of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde (2-methylphenyl)hydrazone. One potential future direction is the further study of the antimicrobial, antiviral, and antitumor properties of this compound. Another potential future direction is the study of the potential therapeutic applications of this compound for the treatment of Alzheimer's disease. In addition, the development of new synthesis methods for this compound may also be a future direction for research. Finally, the development of new fluorescent probes based on this compound may also be an area of future research.
Synthesis Methods
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde (2-methylphenyl)hydrazone can be synthesized through a variety of methods, including the reaction of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde with 2-methylphenylhydrazine. Other methods include the reaction of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde with 2-methylphenylhydrazine hydrochloride, and the reaction of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde with 2-methylphenylhydrazine in the presence of a catalyst.
Scientific Research Applications
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde (2-methylphenyl)hydrazone has been extensively studied for its potential applications in scientific research. This compound has been shown to have antimicrobial, antiviral, and antitumor properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, this compound has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-methyl-N-[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-15-5-3-4-6-17(15)21-20-14-16-7-8-18(19(13-16)24(25)26)23-11-9-22(2)10-12-23/h3-8,13-14,21H,9-12H2,1-2H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAWSNMBLFCGMT-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=CC2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C/C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5862446.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)
![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)

![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)






![N-benzyl-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5862528.png)